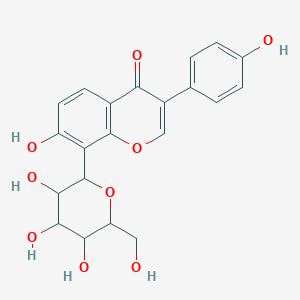
Puerarin
概要
説明
プエラリンは、クズ(Pueraria lobata)の根に主に含まれる天然のイソフラボン配糖体です。伝統的な中国医学では、発熱、痛み、心臓血管疾患などの様々な病気を治療するために何世紀にもわたって使用されてきました。 プエラリンは、抗酸化、抗炎症、神経保護作用で知られており、現代の薬理学研究で注目されている化合物です .
2. 製法
合成ルートと反応条件: プエラリンは、以下のような様々な方法で合成することができます。
溶媒抽出: この方法は、エタノールやメタノールなどの溶媒を使用してクズの根からプエラリンを抽出します。
超音波抽出: この技術は、超音波を使用してプエラリンの抽出効率を高めます。
酵素を用いた抽出: 酵素を使用して植物細胞壁を分解することで、プエラリンの放出を促進します。
マイクロ波アシスト抽出: マイクロ波エネルギーを使用して溶媒と植物材料を加熱し、抽出速度を高めます.
工業生産方法: 工業的な設定では、プエラリンは、以下のような大規模な抽出方法を使用して製造されることが多いです。
準備方法
Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through various methods, including:
Solvent Extraction: This method involves using solvents like ethanol or methanol to extract this compound from kudzu roots.
Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of this compound.
Enzyme-Assisted Extraction: Enzymes are used to break down the plant cell walls, facilitating the release of this compound.
Microwave-Assisted Extraction: Microwave energy is used to heat the solvent and plant material, increasing the extraction rate.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale extraction methods, such as:
Emulsion Solvent Evaporation Method: This method involves creating a nanoemulsion of this compound, followed by solvent evaporation and freeze-drying to obtain this compound nanoparticles.
化学反応の分析
プエラリンは、以下のような様々な化学反応を起こします。
酸化: プエラリンは酸化されて、異なる代謝産物を生成することができ、それらは異なる生物活性を持つ可能性があります。
還元: 還元反応は、プエラリンの構造を改変し、薬理作用を変化させる可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物:
酸化生成物: 様々な酸化された代謝産物。
還元生成物: プエラリンの還元型。
置換生成物: 官能基が置換された誘導体.
4. 科学研究の応用
プエラリンは、以下のような幅広い科学研究の応用があります。
化学: イソフラボンを研究するための分析化学における基準化合物として使用されます。
生物学: アポトーシスや細胞増殖など、細胞プロセスに対する効果が調査されています。
医学: 心臓血管疾患、神経変性疾患、骨粗鬆症、糖尿病の治療における可能性が探索されています。
科学的研究の応用
Puerarin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of isoflavones.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, osteoporosis, and diabetes.
Industry: Used in the development of nutraceuticals and functional foods due to its health benefits
作用機序
プエラリンは、以下のような様々な分子標的と経路を通じて効果を発揮します。
MAPK経路: ミトゲン活性化プロテインキナーゼ経路を調節し、細胞の成長と分化に影響を与えます。
AMPK経路: アデノシン一リン酸活性化プロテインキナーゼ経路を活性化し、エネルギー代謝に影響を与えます。
NF-κB経路: 活性化されたB細胞の核因子κ軽鎖エンハンサー経路を阻害し、炎症を抑制します。
6. 類似の化合物との比較
プエラリンは、しばしば以下のような他のイソフラボンと比較されます。
ダイゼイン: クズや大豆に含まれる別のイソフラボンで、エストロゲン作用で知られています。
ゲニステイン: 抗酸化作用と抗がん作用を持つイソフラボンで、大豆製品に多く含まれています。
ビオチャニンA: 抗炎症作用と抗がん作用を持つイソフラボンで、アカクローバーなどの植物に含まれています。
プエラリンの独自性:
高いバイオアベイラビリティ: プエラリンは、他のイソフラボンと比較して、バイオアベイラビリティが高いため、治療的な用途でより効果的です。
多様な薬理作用: プエラリンは、神経保護、心保護、抗炎症作用など、幅広い生物活性を示します
類似化合物との比較
Puerarin is often compared with other isoflavones, such as:
Daidzein: Another isoflavone found in kudzu and soybeans, known for its estrogenic activity.
Genistein: An isoflavone with antioxidant and anticancer properties, commonly found in soy products.
Biochanin A: An isoflavone with anti-inflammatory and anticancer effects, found in red clover and other plants.
Uniqueness of this compound:
Higher Bioavailability: this compound has better bioavailability compared to other isoflavones, making it more effective in therapeutic applications.
Diverse Pharmacological Effects: this compound exhibits a broader range of biological activities, including neuroprotection, cardioprotection, and anti-inflammatory effects
特性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAFJYKMMKDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-99-0 | |
| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)
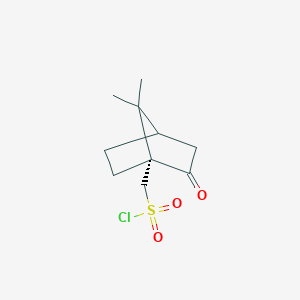
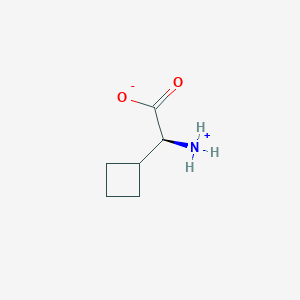

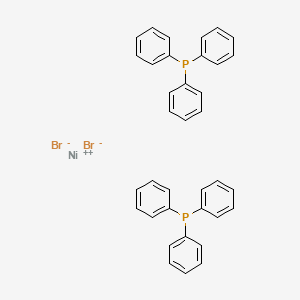

![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)
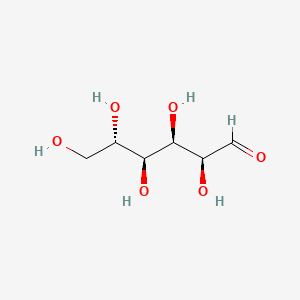
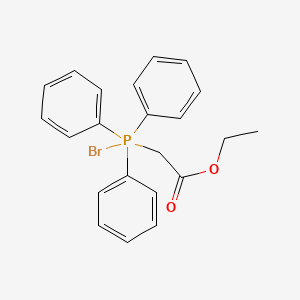
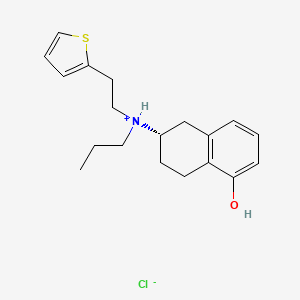
![sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B7819553.png)
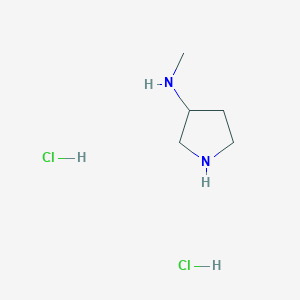
![2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride](/img/structure/B7819574.png)
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B7819583.png)
